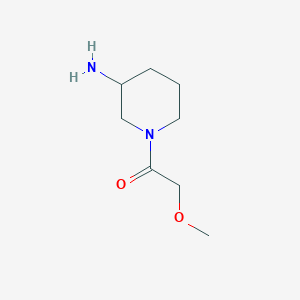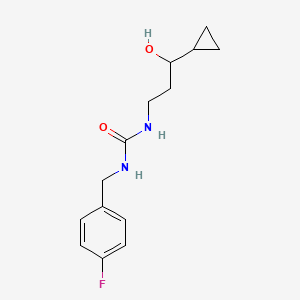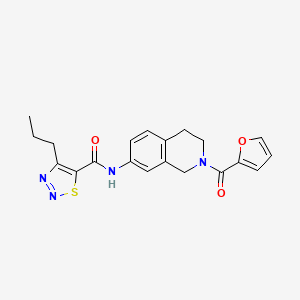
1-(3-Aminopiperidin-1-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Aminopiperidin-1-yl)-2-methoxyethanone” is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Aplicaciones Científicas De Investigación
Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation
Piperidines with ester functionality, including those similar to "1-(3-Aminopiperidin-1-yl)-2-methoxyethanone," have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process facilitates the synthesis of carboxamides and ketocarboxamides from iodobenzene and iodoalkenes, showcasing the compound's role in producing a variety of organic molecules (Takács et al., 2014).
Reactions of Aminoxyls with Dioxiranes
In research on the reactions between aminoxyls and dioxiranes, compounds structurally related to "this compound" demonstrate the capacity to trigger radical decomposition of dioxiranes. This highlights the potential for such compounds in studying free-radical mechanisms (Dinoi et al., 1998).
Structural and Physicochemical Properties Study
Derivatives of chromanone, which bear resemblance to "this compound," have been characterized to reveal their structural and physicochemical properties. These studies provide insights into the thermal stability and solubility of such compounds, which are crucial for their application in various fields (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Asymmetric Synthesis of Aminopiperidine Derivatives
The asymmetric synthesis of 3-aminopiperidine derivatives, utilizing methods that could involve "this compound" or its analogs, demonstrates the compound's importance in creating enantioenriched structures. These structures are significant in the development of pharmaceutical drugs and natural products, showing the broad biological activities encompassed by 3-aminopiperidine derivatives (Royal et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of the enzyme, preventing it from breaking down incretin hormones such as GLP-1 and GIP . This results in increased levels of these hormones, which stimulate insulin production and inhibit glucagon release, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones are involved in the regulation of glucose homeostasis. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, while GIP enhances glucose-dependent insulin secretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism. By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
It is structurally similar to Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . It’s plausible that 1-(3-Aminopiperidin-1-yl)-2-methoxyethanone may interact with similar enzymes and proteins.
Cellular Effects
Linagliptin has been shown to reduce cytokine production and reactive oxygen species (ROS) production in macrophages . It’s possible that this compound may have similar effects on cells.
Molecular Mechanism
Linagliptin, a structurally similar compound, acts by inhibiting DPP-4, an enzyme that degrades incretin hormones . This results in increased levels of incretins, which stimulate insulin secretion and inhibit glucagon release .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-lasting effects on cellular function .
Dosage Effects in Animal Models
Studies on Linagliptin have shown that it improves glycemic control in diabetic rodent models .
Metabolic Pathways
Linagliptin is metabolized primarily by the liver, and its metabolism involves the cytochrome P450 (CYP) 3A4 and 3A5 isoforms .
Transport and Distribution
Linagliptin is known to be widely distributed in the body, with a high volume of distribution .
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPGMRYYMHCQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/no-structure.png)


![3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2749164.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)



![N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749176.png)
